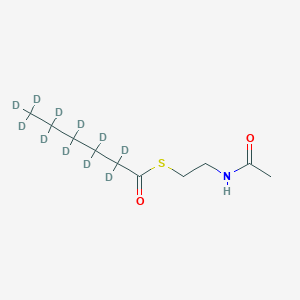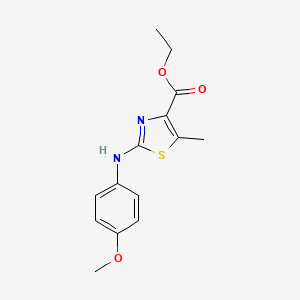
S-(2-Acetamidoethyl) 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanethioate
Descripción general
Descripción
S-(2-Acetamidoethyl) 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanethioate, also known as S-2-AEDU-H, is an organosulfur compound that has been studied for its potential applications in scientific research. The compound is a derivative of hexanethioic acid, which is an organic acid with a sulfhydryl group, and it has been found to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
High-Resolution Mass Spectrometry : This compound and its analogs have been studied using high-resolution mass spectrometry, which helps in understanding the fragmentation pathways and elemental compositions of the fragment ions of these molecules (Dougherty et al., 1973).
Synthesis and Evaluation for Antimicrobial Activity : A series of compounds including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized and evaluated for their antimicrobial activities. These studies help in identifying new potential compounds for antimicrobial applications (Gul et al., 2017).
Oxidative Reactions in Organic Chemistry : The synthesis of related compounds like 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions have been explored. These compounds serve as catalysts or stoichiometric oxidants in various organic reactions (Mercadante et al., 2013).
Benzylation of 1,3-Dicarbonyl Compounds : Research has been conducted on the benzylation of various CH-acidic 1,3-dicarbonyl compounds using related acetamido compounds. This has pharmaceutical implications, such as the synthesis of anticoagulants (Kischel et al., 2007).
Synthesis of Transporter Binding Probes : Compounds like 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and analogs have been synthesized for use as fluorescent probes. These probes bind specifically to human equilibrative nucleoside transporter 1 (hENT1) and are used to predict the antitumor efficacy of certain drugs (Robins et al., 2010).
Iridium-Catalyzed Amination Reactions : Research into the use of iridium catalysts for amination reactions of racemic branched alkyl-substituted allylic acetates has been conducted. This process has implications for the synthesis of a wide range of organic compounds (Kim et al., 2018).
Preparation of Antiferroelectric Smectic Phase : Chiral derivatives of similar compounds have been synthesized and tested for properties such as phase transitions and melting points. These compounds are relevant in the study of liquid crystals and materials science (Milewska et al., 2015).
Propiedades
IUPAC Name |
S-(2-acetamidoethyl) 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-3-4-5-6-10(13)14-8-7-11-9(2)12/h3-8H2,1-2H3,(H,11,12)/i1D3,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXANLRTZKFSIQ-SZBHNWKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)SCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)SCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanethioic acid S-(2-acetylamino-ethyl)ester 2,2,3,3,4,4,5,5,6,6,6-d11 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)

![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)



![4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1408436.png)






